molecular formula C11H12N2O B2472063 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one CAS No. 21550-86-7

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one

Cat. No.: B2472063
CAS No.: 21550-86-7
M. Wt: 188.23
InChI Key: GWPNDQCLPKQEPD-UHFFFAOYSA-N
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Description

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one is a heterocyclic compound that belongs to the class of quinoxalines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a fused pyrrolo and quinoxaline ring system, which imparts unique chemical properties to the molecule.

Mechanism of Action

Target of Action

It’s noted that this compound has shown good antineoplastic activity , suggesting it may interact with targets involved in cell proliferation and survival.

Mode of Action

Given its antineoplastic activity , it’s plausible that it may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell cycle arrest or apoptosis.

Biochemical Pathways

Given its antineoplastic activity , it’s likely that it impacts pathways related to cell growth and division.

Result of Action

It’s noted that this compound has shown good antineoplastic activity , suggesting it may induce cell death in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one typically involves the reaction of quinoxalinones with aryl cyclopropanes under visible light-mediated conditions. This method is operationally simple and does not require a catalyst, making it an efficient and green approach . Another method involves the reaction of (Z)-3-phenacylidene-1,2,3,4-tetrahydroquinoxalin-2-ones with oxalyl chloride to give 3-acyl-5-phenyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,2,4-triones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for acylation reactions and hydrogenation catalysts for reduction reactions . Visible light and aryl cyclopropanes are used in the ring-opening and cyclization reactions .

Major Products

The major products formed from these reactions include acyl-quinoxaline derivatives, tetrahydroquinoxaline derivatives, and substituted quinoxalines .

Scientific Research Applications

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one is unique due to its specific ring structure and the presence of both pyrrolo and quinoxaline rings. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable in various scientific research applications .

Biological Activity

Overview

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. Its unique structure, comprising a fused pyrrolo and quinoxaline ring system, endows it with diverse biological activities. This article explores its biological activity, focusing on its antineoplastic properties, antibacterial effects, and potential therapeutic applications.

  • Molecular Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 21550-86-7

Antineoplastic Activity

This compound has demonstrated significant antineoplastic activity. It targets various biochemical pathways involved in cancer cell proliferation and survival.

  • Target Pathways :
    • Inhibition of tubulin polymerization.
    • Interference with topoisomerase II-DNA interactions.
    • Modulation of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR.

Antibacterial Activity

Research has indicated that this compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown effectiveness against ciprofloxacin-resistant strains of Streptococcus pneumoniae .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AntineoplasticExhibits inhibition of cancer cell lines via multiple pathways
AntibacterialEffective against ciprofloxacin-resistant Streptococcus pneumoniae
Enzymatic InhibitionInhibits COX-2 and LDHA with varying efficacy among derivatives

Case Study: Antineoplastic Properties

A study conducted on the compound revealed that it significantly reduced the viability of various cancer cell lines at concentrations as low as 10 µM. The mechanism involves disrupting cellular processes critical for tumor growth and metastasis. The efficacy was compared to standard chemotherapeutics, demonstrating competitive inhibition in vitro .

Case Study: Antibacterial Efficacy

In a comparative study of synthesized derivatives of this compound against bacterial strains, compounds with specific substitutions exhibited enhanced antibacterial activity. For example, compounds with an 8-methoxy group showed potent activity against resistant clinical isolates .

Synthetic Routes

The synthesis of this compound typically involves the reaction of quinoxalinones with aryl cyclopropanes under visible light-mediated conditions. This method is noted for its operational simplicity and environmental friendliness.

Table 2: Comparison of Related Compounds

Compound NameStructure TypeNotable Activity
3-Aroyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,2,4-trionesSimilar core structureVaries based on functional groups
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrimidinium alkaloidsDifferent class of heterocyclesPotentially similar biological activities

Properties

IUPAC Name

2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPNDQCLPKQEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=CC=CC=C3N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

1.5 ml of o-fluoro-nitrobenzene and 8.2 g of L-proline were stirred at 60° C. for 3 hours in 50 ml DMSO. The mixture was then evaporated in vacuo to give a yellow oil. This oil was dissolved in 250 ml 96% ethanol and was hydrogenated at normal pressure at room temperature using 2 g 5% Pd/C as catalyst. After completion of hydrogen uptake, the mixture was filtered and evaporated in vacuo to give the title compound. M.p. 169°-172° C.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Three

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